molecular formula C20H17N3O3S B3011844 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868369-83-9

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B3011844
CAS No.: 868369-83-9
M. Wt: 379.43
InChI Key: QVAVZOFTZYUPJT-MRCUWXFGSA-N
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Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
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Biological Activity

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindoline moiety and a thiazole ring. Its molecular formula is C₁₈H₁₈N₂O₃S, and it possesses unique chemical properties that contribute to its biological activity.

Biological Activity Overview

Research has indicated that derivatives of the isoindoline structure exhibit a variety of biological activities, including:

  • Anticonvulsant Activity : Compounds similar to (Z)-2-(1,3-dioxoisoindolin-2-yl) have been shown to possess anticonvulsant properties. In studies involving maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, several derivatives demonstrated significant protective effects against seizures .
  • Anticancer Potential : The compound has been investigated for its potential as an inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in cancer progression. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of 15-LOX-1, which is crucial in the biosynthesis of leukotrienes involved in inflammation and cancer .
  • Modulation of Neurotransmitter Systems : The anticonvulsant effects observed may be linked to the modulation of neurotransmitter systems in the central nervous system (CNS), particularly through GABAergic pathways .

Study 1: Anticonvulsant Activity Evaluation

A series of derivatives based on the isoindoline structure were synthesized and evaluated for their anticonvulsant activity using MES and PTZ models. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced protective effects against seizures. For instance, one derivative showed a significant reduction in seizure duration compared to controls .

Study 2: Anticancer Efficacy

In another study focused on anticancer activity, derivatives were tested against three different cancer cell lines. The results demonstrated that certain compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably, the compound's ability to inhibit 15-LOX-1 was correlated with its cytotoxic effects .

Data Tables

Compound Activity IC50 (μM) Cell Line Tested
Compound A15-LOX-1 Inhibition12.5MCF-7 (Breast Cancer)
Compound BAnticonvulsant20.0MES Model
Compound CCytotoxicity15.0HeLa (Cervical Cancer)

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-11-8-9-12(2)17-16(11)22(3)20(27-17)21-15(24)10-23-18(25)13-6-4-5-7-14(13)19(23)26/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAVZOFTZYUPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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